![molecular formula C23H23BrN2O3 B14803593 3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide is a complex organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a naphthyloxyacetyl moiety attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide typically involves multiple steps:
Bromination: The starting material, 4-tert-butylbenzohydrazide, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Acylation: The brominated intermediate is then subjected to acylation with 1-naphthyloxyacetic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the 3-position.
Scientific Research Applications
3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound could be used in the synthesis of novel materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 3-bromo-4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The bromine and naphthyloxyacetyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-tert-butylbenzohydrazide: Lacks the naphthyloxyacetyl group, which may affect its reactivity and applications.
4-tert-butyl-N’-[(1-naphthyloxy)acetyl]benzohydrazide: Lacks the bromine atom, potentially altering its chemical behavior.
Properties
Molecular Formula |
C23H23BrN2O3 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
3-bromo-4-tert-butyl-N'-(2-naphthalen-1-yloxyacetyl)benzohydrazide |
InChI |
InChI=1S/C23H23BrN2O3/c1-23(2,3)18-12-11-16(13-19(18)24)22(28)26-25-21(27)14-29-20-10-6-8-15-7-4-5-9-17(15)20/h4-13H,14H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
GBWUZIZVHKPBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



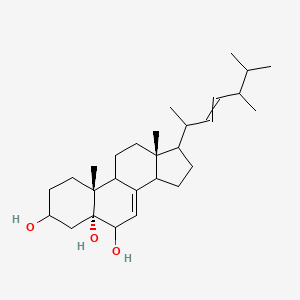
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
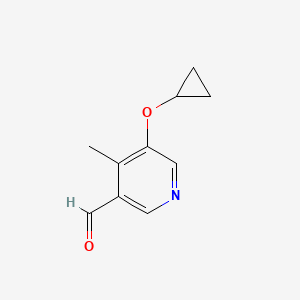
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)

![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
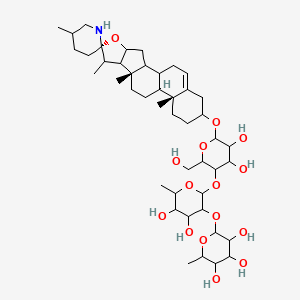

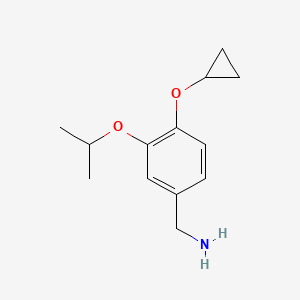
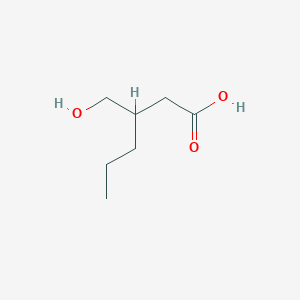
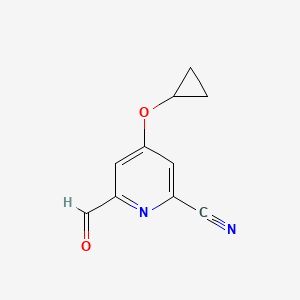
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
